2-(Ethylsulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-(Ethylsulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound with a unique structure that includes a quinoline core, an ethylsulfanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable aniline derivative, the synthesis may proceed through steps involving alkylation, cyclization, and introduction of the ethylsulfanyl and carbonitrile groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
2-(Ethylsulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with various substituents. Examples include:
- 2-(Methylsulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2-(Ethylsulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carbonitrile
Uniqueness
What sets 2-(Ethylsulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethylsulfanyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethylsulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-4-18-13-9(8-15)5-10-11(16-13)6-14(2,3)7-12(10)17/h5H,4,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWWFVWBALCTLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=C1C#N)C(=O)CC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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